molecular formula C18H19Br B12539372 1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene CAS No. 660437-82-1

1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene

Cat. No.: B12539372
CAS No.: 660437-82-1
M. Wt: 315.2 g/mol
InChI Key: OTTIRPZICFBJQK-UHFFFAOYSA-N
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Description

The para positions of the benzene rings are substituted with a bromine atom and a bulky tert-butyl group, respectively. This structural motif confers unique electronic and steric properties, making it valuable in organic synthesis and materials science. Its synthesis typically involves palladium-catalyzed cross-coupling reactions or Wittig-type methodologies, as inferred from related compounds in the evidence .

The tert-butyl group enhances solubility in nonpolar solvents and stabilizes the molecule against oxidation, while the bromine atom serves as a reactive handle for further functionalization.

Properties

CAS No.

660437-82-1

Molecular Formula

C18H19Br

Molecular Weight

315.2 g/mol

IUPAC Name

1-bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene

InChI

InChI=1S/C18H19Br/c1-18(2,3)16-10-6-14(7-11-16)4-5-15-8-12-17(19)13-9-15/h4-13H,1-3H3

InChI Key

OTTIRPZICFBJQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene typically involves the bromination of 4-[2-(4-tert-butylphenyl)ethenyl]benzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as alkyl or aryl groups, through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

Organic Synthesis

1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene serves as a key intermediate in the synthesis of various organic compounds. Its bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. For instance, it can undergo lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium, which are essential in preparing complex organic molecules .

Table 1: Common Reactions Involving 1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene

Reaction TypeDescriptionExample Product
Nucleophilic SubstitutionReactions with nucleophiles to form new compoundsVarious aryl derivatives
Coupling ReactionsUsed in cross-coupling reactions to form biarylsBiaryl compounds
BorylationTransition-metal-free borylation using bis-boronic acidAryl boronates

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its ability to serve as a precursor for biologically active molecules. Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer properties. For example, studies have highlighted its role in synthesizing phenolic compounds that show promise as therapeutic agents .

Case Study: Anti-Cancer Activity
A derivative synthesized from 1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene demonstrated significant cytotoxic effects against cancer cell lines. This highlights the compound's potential as a scaffold for developing new anticancer drugs.

Materials Science

In materials science, this compound can be utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its electronic properties. The presence of the bromine atom enhances the compound's photophysical characteristics, making it suitable for optoelectronic applications .

Table 2: Applications in Materials Science

ApplicationDescription
OLEDsUsed as a component in light-emitting layers
Conductive PolymersEnhances conductivity when incorporated into polymers

Mechanism of Action

The mechanism of action of 1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism. The first step involves the formation of a sigma complex, followed by the loss of a proton to regenerate the aromatic system. This mechanism is crucial for understanding the reactivity and selectivity of the compound in various chemical transformations .

Comparison with Similar Compounds

1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene

  • Structure : Ethynyl (acetylene) bridge instead of ethenyl, with a methoxy substituent.
  • The methoxy group improves solubility in polar solvents.
  • Applications : Used in optoelectronic materials due to extended π-conjugation .

1-Bromo-4-[(E)-2-(4-nitrophenyl)ethenyl]benzene (Stilbene 10)

  • Structure : Nitro group replaces tert-butyl.
  • Properties : The electron-withdrawing nitro group reduces electron density, altering reactivity and spectroscopic profiles.

1-Bromo-4-tert-butylbenzene

  • Structure : Lacks the ethenyl bridge; only a single benzene ring with tert-butyl and bromine substituents.
  • Properties : Simpler structure with reduced conjugation. Primarily used as an intermediate in Suzuki-Miyaura couplings .

Key Observations :

  • Palladium-based methods (e.g., oxidative coupling) generally yield >70% for stilbenes, whereas Wittig reactions may require optimization for sterically hindered substrates like tert-butyl derivatives .
  • Ethynyl-linked compounds exhibit lower yields (e.g., 42% for 1-bromo-4-[(E)-1-hexen-1-yl]benzene) due to challenges in controlling alkyne reactivity .

Physicochemical Properties

Compound Name Melting Point/State Solubility Spectroscopic Data (¹H NMR)
Target Compound White solid Soluble in hexane/EtOAc δ 7.2–7.6 (aromatic H), δ 6.8 (ethenyl)
1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene Pale yellow oil Soluble in EtOAc δ 3.8 (OCH₃), δ 7.3–7.5 (aromatic H)
1-Bromo-4-tert-butylbenzene Liquid Soluble in nonpolar solvents δ 1.3 (t-Bu), δ 7.4 (aromatic H)

Key Observations :

  • Bulky tert-butyl groups lower melting points and enhance solubility in nonpolar media.
  • Ethynyl bridges result in distinct ¹H NMR shifts (e.g., acetylenic protons absent due to symmetry) .

Biological Activity

1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene, an organic compound with the molecular formula C15_{15}H17_{17}Br, is characterized by its unique para-substitution pattern that includes a bromine atom and a bulky tert-butyl group. This structural configuration influences its chemical reactivity and biological properties, making it a subject of interest in various fields of research, particularly in medicinal chemistry and organic synthesis.

The compound's properties are summarized in the following table:

PropertyValue
Molecular Weight313.21 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point232.0 ± 9.0 °C
Melting Point13-16 °C
Flash Point97.2 ± 0.0 °C

Biological Activity

Recent studies have highlighted the biological activities associated with compounds similar to 1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene, particularly in terms of their potential as therapeutic agents.

Anticancer Activity

Research indicates that brominated compounds can exhibit significant anticancer properties. For instance, studies have shown that halogenated phenyl derivatives can induce apoptosis in various cancer cell lines, including prostate cancer and leukemia cells . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom is thought to enhance the lipophilicity of these compounds, facilitating their penetration through bacterial membranes . For example, certain derivatives have shown minimum inhibitory concentrations (MICs) as low as 3.12 µg/mL against Staphylococcus aureus .

Case Studies

  • Study on Anticancer Activity : A study evaluated a series of brominated phenyl compounds for their ability to induce apoptosis in cancer cells. The findings suggested that the introduction of bromine at specific positions enhanced the compounds' efficacy against cancer cell lines by promoting mitochondrial dysfunction and subsequent cell death .
  • Antimicrobial Evaluation : Another study focused on the antibacterial properties of brominated phenyl derivatives, revealing that modifications to the tert-butyl group could significantly influence antibacterial activity against various pathogens, including Escherichia coli and Pseudomonas aeruginosa .

Synthesis and Applications

The synthesis of 1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene can be achieved through several methods, including palladium-catalyzed cross-coupling reactions and other organic synthesis techniques. Its applications extend beyond biological research; it serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

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